Rebamipide-d4 is a deuterated form of the gastroprotective agent rebamipide, which is primarily used in the treatment of peptic ulcer disease. This compound has gained attention for its role as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS) applications. The incorporation of deuterium atoms into the rebamipide molecule enhances the accuracy and precision of quantitative analyses by correcting for variations during sample preparation and ionization .
Rebamipide-d4 is classified as a pharmaceutical compound and is synthesized from rebamipide through various chemical methods that incorporate deuterium, a stable isotope of hydrogen. It is primarily sourced from specialized chemical suppliers and is utilized in biochemical research and pharmacokinetic studies .
The synthesis of rebamipide-d4 involves several key methods:
These methods ensure that the final product maintains high purity and yield, which are critical for its application as an internal standard in analytical techniques.
The molecular formula for rebamipide-d4 remains similar to that of rebamipide, with the primary distinction being the presence of deuterium atoms. The molecular structure includes:
Rebamipide-d4 can undergo several types of chemical reactions:
These reactions are essential for exploring the reactivity and potential modifications of rebamipide-d4 in various chemical contexts.
The mechanism of action for rebamipide-d4 parallels that of its parent compound, rebamipide. It functions primarily by:
Rebamipide-d4 exhibits several notable physical and chemical properties:
Analytical methods such as LC-MS have validated its use as an internal standard, demonstrating good linearity (R² > 0.990) within relevant concentration ranges (1-800 ng/mL) with acceptable precision levels below 15% CV .
Rebamipide-d4 serves multiple scientific purposes:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2